4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions and is characterized by different spectral studies. Such processes often aim to explore antiproliferative effects against various human cancer cell lines, indicating the potential therapeutic applications of these compounds (Mallesha, L., Mohana, K., Veeresh, B., Alvala, Ravi, & Mallika, A., 2012). Additionally, the synthesis approach can include reactions with aromatic and heterocyclic aldehydes under various conditions, leading to the formation of derivatives with confirmed structures through spectral analysis and XRD analysis (Harutyunyan, A., Gukasyan, G. T., Panosyan, H., Tamazyan, R., Ayvazyan, A., Grigoryan, A., & Danagulyan, G., 2019).
Molecular Structure Analysis
The molecular and crystal structures of related compounds can be elucidated through X-ray diffraction, revealing detailed geometries and electron density maps. These analyses help in understanding the tautomeric forms and conformations, contributing to the knowledge base on molecular interactions and stability (Karczmarzyk, Z., & Malinka, W., 2004).
Chemical Reactions and Properties
The compound's reactivity with various nucleophiles and its ability to form stable complexes with metals or other chemical agents highlights its versatile chemical properties. These reactions are critical for understanding the compound's behavior in biological systems and its potential utility in various chemical syntheses (Ismail, Mohamed A., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-17(2)28(15-23-16)21-13-20(24-18(3)25-21)26-9-11-27(12-10-26)22(29)14-30-19-7-5-4-6-8-19/h4-8,13,15H,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMFSIQSVHQZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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